molecular formula C11H8ClNO2 B3276962 3-acetyl-7-chloroquinolin-4(1H)-one CAS No. 651331-06-5

3-acetyl-7-chloroquinolin-4(1H)-one

Cat. No.: B3276962
CAS No.: 651331-06-5
M. Wt: 221.64 g/mol
InChI Key: KVCSSLTZHSEKDS-UHFFFAOYSA-N
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Description

3-acetyl-7-chloroquinolin-4(1H)-one is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyl-7-chloro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6(14)9-5-13-10-4-7(12)2-3-8(10)11(9)15/h2-5H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCSSLTZHSEKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis of Pyrazolo 4,3 C Quinolines:

The reaction of 3-acetyl-quinolinone derivatives with various hydrazine (B178648) derivatives is a well-established method for constructing the pyrazolo[4,3-c]quinoline scaffold. The reaction proceeds via initial condensation of the more nucleophilic nitrogen of the hydrazine with the acetyl carbonyl group to form a hydrazone intermediate. Subsequent intramolecular cyclization onto the C4-carbonyl, followed by dehydration, yields the fused pyrazole (B372694) ring. By using substituted hydrazines, diversity can be introduced at the N1 position of the newly formed pyrazole ring.

Table 1: Synthesis of Pyrazolo[4,3-c]quinoline Derivatives This table presents examples of pyrazolo[4,3-c]quinoline synthesis from analogous 3-acetyl-4-hydroxyquinolin-2(1H)-one systems.

Reactant (Binucleophile)Resulting ScaffoldKey Reaction Type
Hydrazine Hydrate (B1144303)1H-Pyrazolo[4,3-c]quinolineCyclocondensation
Phenylhydrazine1-Phenyl-1H-pyrazolo[4,3-c]quinolineCyclocondensation
4-Methylphenylhydrazine1-(4-Methylphenyl)-1H-pyrazolo[4,3-c]quinolineCyclocondensation
4-Chlorophenylhydrazine1-(4-Chlorophenyl)-1H-pyrazolo[4,3-c]quinolineCyclocondensation

Synthesis of Isoxazolo 5,4 C Quinolines:

Similarly, the reaction with hydroxylamine (B1172632) hydrochloride results in the formation of the isoxazolo[5,4-c]quinoline scaffold. The nitrogen of the hydroxylamine attacks the acetyl carbonyl, and the oxygen atom subsequently cyclizes onto the C4 position. This reaction provides a robust method for fusing an isoxazole (B147169) ring onto the quinoline (B57606) core, creating a distinct heterocyclic system. The generation of isoxazoles from 1,3-dicarbonyl compounds is a fundamental transformation in heterocyclic chemistry. nih.gov

Table 2: Synthesis of Fused Isoxazole Scaffolds This table illustrates the formation of an isoxazole-fused quinoline from a 3-acetyl-quinolinone precursor.

Reactant (Binucleophile)Resulting ScaffoldKey Reaction Type
Hydroxylamine HydrochlorideIsoxazolo[5,4-c]quinolin-4(5H)-oneCyclocondensation

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools for generating scaffold diversity. The 3-acetyl-7-chloroquinolin-4(1H)-one scaffold is an ideal candidate for participation in MCRs due to its activated methylene (B1212753) group (part of the acetyl) and its β-keto-amide-like structure.

For instance, the acetyl group can participate in Knoevenagel condensation with an aldehyde, forming a chalcone-like intermediate in situ. This intermediate can then react with a third component in a variety of cascade reactions to build complex polycyclic structures. Reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, which traditionally use β-dicarbonyl compounds, can be adapted for quinolinone-based substrates to rapidly assemble novel, drug-like scaffolds. These one-pot procedures are highly efficient and allow for the creation of large, diverse libraries of compounds by simply varying the input components.

Cascade Reactions for Polycyclic Systems

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations that are triggered by a single event, leading to a significant increase in molecular complexity. The functional groups on the this compound scaffold can be pre-functionalized to set the stage for such cascades. For example, the acetyl group can be brominated to form a 3-(bromoacetyl) derivative. This highly reactive intermediate can then undergo reaction with a nucleophile that contains another functional group, initiating a cascade of ring-forming reactions to build intricate, multi-ring systems fused to the original quinoline core. These complexity-generating transformations are at the forefront of synthetic chemistry for producing novel molecular architectures from relatively simple starting materials.

Mechanistic Investigations and Chemical Transformations of 3 Acetyl 7 Chloroquinolin 4 1h One

Reaction Pathway Elucidation for Quinolone Ring Formation

The formation of the quinolone ring system is a cornerstone of synthesizing compounds like 3-acetyl-7-chloroquinolin-4(1H)-one. A prevalent method for constructing the 4-quinolone skeleton is the Gould-Jacobs reaction. ualberta.ca This process typically involves the reaction of a substituted aniline (B41778) with a dialkyl alkoxymethylenemalonate, followed by thermal cyclization. ualberta.ca The reaction proceeds through a cycloacylation step at high temperatures to yield the quinoline-4-one system. ualberta.ca

Another significant synthetic route is the Camps cyclization. This reaction involves the intramolecular aldol (B89426) condensation of an N-(2-acylaryl)amide that can be enolized. nih.gov In the presence of a strong base, a proton is removed from the methylene (B1212753) group adjacent to the carbonyl, forming an enolate ion. nih.gov This enolate then attacks the amide's carbonyl group, and the resulting alcohol undergoes elimination to form the quinolin-4-one. nih.gov

Palladium-catalyzed carbonylative heterocyclization also provides a flexible method for synthesizing 4(1H)-quinolone-3-carboxylic acid derivatives, which can be precursors to acetylated quinolones. ualberta.ca This method allows for the introduction of various substituents at different positions on the quinolone ring. ualberta.ca

A plausible mechanism for the formation of a related N-substituted-4-quinolone involves the cleavage of an aromatic C-O bond from an O-methoxy group, followed by condensation with a primary amine to form an imine intermediate. This intermediate then undergoes intramolecular aromatic nucleophilic substitution to yield the N-substituted-4-quinolone. nih.gov

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system is susceptible to electrophilic aromatic substitution reactions, such as nitration and sulfonation. These reactions typically require the presence of a strong acid catalyst to activate the electrophile for attack by the relatively unreactive aromatic ring. masterorganicchemistry.com

Nitration: Aromatic compounds can undergo nitration when treated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.comyoutube.com The aromatic ring attacks the nitronium ion, leading to the substitution of a hydrogen atom with a nitro group. masterorganicchemistry.comlibretexts.org The nitro group is a ring deactivator, making further substitutions more difficult. libretexts.orglibretexts.org

Sulfonation: Sulfonation of aromatic rings is achieved by treatment with sulfur trioxide (SO₃) in the presence of fuming sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com The active electrophile in this case is believed to be protonated SO₃ or HSO₃⁺. masterorganicchemistry.com The reaction is reversible, and the sulfonic acid group (SO₃H) can be removed by treatment with hot aqueous acid. youtube.comlibretexts.orgyoutube.com This reversibility allows the sulfonic acid group to be used as a temporary blocking group to direct other substituents to specific positions. libretexts.orglibretexts.org

Nucleophilic Substitution Reactions on the Quinoline Ring

The quinolone ring, particularly when substituted with a good leaving group like chlorine at the C4 position, can undergo nucleophilic substitution reactions. The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels a leaving group to yield the substituted product. libretexts.orgyoutube.com

In the context of 4-chloroquinolines, the C4-chlorine atom is susceptible to regioselective displacement. For instance, the reaction of a 4-chloroquinoline (B167314) derivative with morpholine (B109124) in the presence of a base like potassium carbonate (K₂CO₃) and refluxing in a solvent like DMF leads to the formation of the corresponding 4-morpholinoquinoline derivative. mdpi.com The reactivity of chloroquinolines in nucleophilic substitution can be influenced by acid or base catalysis and the nature of other substituents on the quinoline ring. researchgate.net

The reactions can be categorized based on the nucleophile:

Alcoholysis: Reaction with an alcohol to give an ester. libretexts.org

Aminolysis: Reaction with an amine to produce an amide. libretexts.org

Hydrolysis: Reaction with water to form a carboxylic acid. libretexts.orgyoutube.com

Functional Group Interconversions at the C3-Acetyl Moiety (e.g., Halogenation of Acetyl)

The acetyl group at the C3 position of the quinolone ring is a versatile functional handle that can undergo various transformations. One notable reaction is halogenation. For instance, the bromination of the acetyl group in a related compound, 3-acetyl-4-hydroxycoumarin, has been achieved using phenyltrimethylammonium (B184261) tribromide, yielding the corresponding 3-(2-bromoacetyl) derivative. arabjchem.org This suggests that the acetyl group in this compound could similarly be halogenated at the alpha-carbon.

The C3-acetyl group can also be converted into other functional groups. For example, in related 3-acetylquinoline (B1336125) systems, the acetyl function has been successfully transformed into its corresponding enaminone using dimethylformamide dimethyl acetal (B89532) (DMFDMA). This enaminone can then be used to synthesize various heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines. researchgate.net

Reactivity of the C7-Chloro Substituent in Chemical Transformations

The chlorine atom at the C7 position of the quinoline ring plays a significant role in the molecule's reactivity and its interactions in biological systems. mdpi.com The C7 substituent is known to be involved in direct interactions with enzymes like topoisomerase II in a complex with DNA. mdpi.com

In terms of chemical reactivity, the C7-chloro group can be a site for nucleophilic aromatic substitution, although it is generally less reactive than a chloro group at the C4 position. The reactivity of the C7-chloro substituent can be influenced by the electronic nature of other groups on the quinolone ring. The introduction of various substituents at the C7 position can be a key strategy in modifying the properties of quinolone derivatives. For example, in the context of fluoroquinolones, the C7 substituent is crucial for mediating drug activity against bacterial topoisomerases. nih.gov The structure of the C7 ring can also influence the lethality of fluoroquinolones. researchgate.netnih.gov

Studies on Keto-Enol Tautomerism and Isomerization Pathways

Carbonyl compounds that have a hydrogen atom on their α-carbon can exist in equilibrium with their enol isomer. pressbooks.pub This phenomenon is known as keto-enol tautomerism, where the keto and enol forms are constitutional isomers called tautomers. pressbooks.publibretexts.org For most simple ketones, the keto form is overwhelmingly favored at equilibrium. pressbooks.pubmasterorganicchemistry.com

The interconversion between the keto and enol tautomers can be catalyzed by both acids and bases. pressbooks.pubyoutube.com

Acid-catalyzed enolization: This process involves the protonation of the carbonyl oxygen, followed by the removal of an α-hydrogen by a base. pressbooks.publibretexts.org

Base-catalyzed enolization: This occurs through the deprotonation of the α-carbon to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom. pressbooks.pub

The position of the keto-enol equilibrium is influenced by factors such as substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com In certain β-dicarbonyl compounds, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation, making it the predominant tautomer. pressbooks.publibretexts.org The enol form is highly reactive as a nucleophile at the α-carbon. masterorganicchemistry.comyoutube.com

The keto-enol tautomerism of this compound would involve the acetyl group and the adjacent C3 carbon, as well as the C4-keto group and the C3-hydrogen. The presence of multiple carbonyl groups and the aromatic quinoline system can lead to complex tautomeric equilibria.

Heterocyclic Ring Opening and Re-closure Mechanisms

The quinolone ring system, under certain conditions, can undergo ring-opening and re-closure reactions. For instance, the pyrone ring in related pyronoquinolones can be opened by treatment with sodium hydroxide. researchgate.net In some cases, the reaction of a coumarin (B35378) ring (a related heterocyclic system) with certain nucleophiles can lead to the fission of the ring. arabjchem.org

The synthesis of certain quinolin-4-ones can proceed through a cyclization-dehydration sequence. For example, an adduct formed through nucleophilic attack and intramolecular heterocyclization can subsequently undergo dehydration, driven by the increased stability of the resulting conjugated quinolin-4-one system. mdpi.com These types of ring-opening and re-closure reactions highlight the dynamic nature of the quinolone scaffold and provide pathways for the synthesis of diverse heterocyclic structures.

Derivatization and Functionalization Strategies for 3 Acetyl 7 Chloroquinolin 4 1h One

N-Alkylation and N-Acylation Approaches

The nitrogen atom at the 1-position of the quinolinone ring is a prime target for derivatization. N-alkylation and N-acylation introduce a variety of substituents that can significantly influence the molecule's steric and electronic properties.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This is typically achieved by reacting the parent quinolone with an alkyl halide in the presence of a base. The choice of the alkylating agent and reaction conditions can be tailored to introduce a wide range of alkyl groups, from simple methyl or ethyl groups to more complex and functionally diverse moieties.

N-Acylation introduces an acyl group to the N1-position. This transformation is commonly carried out using acyl chlorides or anhydrides. N-acylation can be a key step in the synthesis of various derivatives, and in some cases, can be followed by reduction to achieve N-alkylation. For instance, a method involving N-demethylation followed by N-acylation and subsequent reduction has been utilized in the semi-synthesis of complex molecules. nih.gov

Transformations Involving the C3-Acetyl Group

The acetyl group at the C3-position is a versatile handle for a wide array of chemical transformations, allowing for the introduction of significant structural diversity.

Condensation Reactions with the Acetyl Group

The carbonyl moiety of the C3-acetyl group readily participates in condensation reactions. These reactions are fundamental in building more complex molecular architectures. For example, Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, can be employed. This reaction is often pH-controlled and can be carried out in aqueous media, which can enhance reactivity and selectivity due to hydrophobic effects. clockss.org

Another important transformation is the formation of chalcones through Claisen-Schmidt condensation with various aromatic aldehydes. These reactions typically proceed under basic conditions and lead to the formation of α,β-unsaturated carbonyl compounds, which are valuable intermediates for further synthetic manipulations, including cyclization reactions to form new heterocyclic rings.

Oxidations and Reductions of the Acetyl Moiety

The C3-acetyl group can be oxidized or reduced to introduce different functional groups. Oxidation of the acetyl group can lead to the corresponding carboxylic acid or other oxidized derivatives, depending on the oxidizing agent and reaction conditions.

Reduction of the acetyl carbonyl group affords the corresponding secondary alcohol. This transformation can be achieved using various reducing agents, such as sodium borohydride. The resulting hydroxyl group can then be further functionalized, for example, through esterification or etherification, to introduce additional diversity.

Bromination of the Acetyl Group

The methyl group of the C3-acetyl moiety is susceptible to halogenation, particularly bromination. This reaction typically involves the use of bromine in a suitable solvent, such as acetic acid, to yield the corresponding α-bromoacetyl derivative. This bromo-derivative is a highly reactive intermediate, serving as a precursor for the synthesis of various heterocyclic systems through reactions with nucleophiles. For example, it can be used in the Hantzsch thiazole (B1198619) synthesis or similar cyclization reactions to append a new heterocyclic ring to the quinolone core.

Substitution and Cross-Coupling Reactions at the C7-Chloro Position

The chlorine atom at the C7-position of the quinolone ring is a key site for introducing a wide range of functional groups through substitution and cross-coupling reactions. The C7-substituent is known to play a crucial role in the interaction of quinolone-based compounds with their biological targets. nih.gov

Nucleophilic Aromatic Substitution (SNAr) reactions are a common strategy to displace the C7-chloro group. Due to the electron-withdrawing nature of the quinolone ring system, the C7-position is activated towards attack by various nucleophiles. Amines, thiols, and alkoxides can be used to introduce a diverse array of substituents. For instance, the introduction of a piperazine (B1678402) ring at this position has been a common strategy in the development of quinolone antibiotics. mdpi.com

Palladium-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings, have emerged as powerful tools for C-C and C-heteroatom bond formation at the C7-position. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, significantly expanding the structural diversity of the quinolone scaffold. For example, palladium-catalyzed oxidative annulation of acrylamide (B121943) with strained arynes has been used for the synthesis of quinolones. nih.gov

The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity in these cross-coupling reactions. The table below summarizes some examples of derivatization at the C7-position.

Reaction Type Reagent/Catalyst Introduced Group
Nucleophilic Aromatic SubstitutionPiperazinePiperazinyl
Nucleophilic Aromatic SubstitutionSodium MethoxideMethoxy
Suzuki CouplingArylboronic acid / Pd catalystAryl
Sonogashira CouplingTerminal alkyne / Pd/Cu catalystAlkynyl

Selective Functionalization at Other Ring Positions (C5, C6, C8)

While the N1, C3, and C7 positions are the most commonly modified sites, selective functionalization at other positions on the quinolone ring, such as C5, C6, and C8, can also be achieved. These modifications can have a significant impact on the biological activity and physicochemical properties of the resulting compounds.

Substituents at the C8 position can influence the interaction of quinolones with human enzymes. nih.gov The introduction of a fluorine atom at the C6 position has been a particularly successful strategy, leading to the development of highly potent fluoroquinolone antibiotics. mdpi.com

Achieving regioselectivity in the functionalization of these positions can be challenging due to the inherent reactivity of the quinolone ring. Directed metalation-substitution strategies, where a directing group guides a metalating agent to a specific position, can be employed to achieve site-selective functionalization. Subsequent reaction with an electrophile then introduces the desired substituent. The choice of the directing group and the reaction conditions are crucial for controlling the regioselectivity of these transformations.

Scaffold Diversity Generation through Complex Chemical Reactions

The generation of molecular diversity is a cornerstone of modern medicinal chemistry and drug discovery. Starting from a common chemical framework, or scaffold, the ability to generate a wide array of structurally distinct and complex molecules is crucial for exploring new chemical space and identifying novel bioactive agents. The 3-acetyl-7-chloroquinolin-4(1H)-one core is a privileged scaffold, possessing multiple reactive sites that can be strategically manipulated through complex chemical reactions to produce a library of diverse, fused heterocyclic systems. These transformations go beyond simple functional group interconversion, aiming to construct entirely new ring systems appended to the quinolinone core, a process often referred to as scaffold hopping. nih.govnih.gov

The key to its versatility lies in the 1,3-dicarbonyl-like functionality of the acetyl group at the C3 position and the ketone at C4, along with the adjacent reactive lactam moiety. This arrangement allows for a variety of cyclocondensation, cycloaddition, and multicomponent reactions that dramatically increase molecular complexity. nih.gov

Cyclocondensation with Binucleophiles: Fused Pyrazoles and Isoxazoles

A primary strategy for expanding the scaffold of this compound involves its reaction with binucleophilic reagents. These reagents contain two nucleophilic centers that can react sequentially with the electrophilic carbonyl carbons of the acetyl group and the C4-position of the quinolinone ring, leading to the formation of new five-membered heterocyclic rings fused to the quinoline (B57606) framework.

Computational and Theoretical Chemistry Studies of 3 Acetyl 7 Chloroquinolin 4 1h One

Density Functional Theory (DFT) Investigations of Electronic Structure

The electronic structure is significantly influenced by the substituent groups: the electron-withdrawing chloro group at the 7-position and the acetyl group at the 3-position. The chloro group, through its inductive effect, is expected to lower the electron density in the benzene (B151609) ring portion of the quinolinone core. The acetyl group, with its carbonyl functionality, also acts as an electron-withdrawing group, influencing the electronic environment of the pyridinone ring.

DFT calculations can provide precise values for bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. nih.gov Furthermore, the calculation of atomic charges, often using methods like Mulliken population analysis, helps to identify the electrostatic potential across the molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for understanding intermolecular interactions and the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. mdpi.com

For quinolinone derivatives, FMO analysis helps to identify the most probable sites for electrophilic and nucleophilic attack. In the case of 3-acetyl-7-chloroquinolin-4(1H)-one, the HOMO is likely to be distributed over the quinolinone ring system, with significant contributions from the nitrogen and oxygen atoms. The LUMO, on the other hand, is expected to be localized more on the acetyl group and the pyridinone ring, reflecting their electron-accepting nature.

A smaller HOMO-LUMO gap generally implies a higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the chloro and acetyl substituents is expected to modulate this energy gap. Computational studies on related chloroquinoline derivatives have shown that such substitutions can significantly impact the HOMO-LUMO energies and, consequently, the molecule's reactivity profile. nih.govresearchgate.net

Conformational Analysis and Energy Minimization

Molecules with rotatable bonds can exist in different spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformation(s) of a molecule, which are those with the lowest energy. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the acetyl group to the quinolinone ring.

Computational methods, particularly DFT, are used to perform a systematic search of the conformational space. nih.gov This involves rotating the acetyl group through 360 degrees and calculating the energy at each step. The resulting potential energy surface reveals the energy minima, corresponding to stable conformations, and the energy barriers between them. The global minimum on this surface represents the most stable conformation of the molecule in the gas phase. These studies are crucial as the conformation of a molecule can significantly influence its biological activity and its interactions with other molecules.

Tautomeric Equilibrium Studies and Energy Barriers

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a key feature of quinolinone chemistry. This compound can, in principle, exist in several tautomeric forms. The primary equilibrium is between the 4(1H)-one (keto) form and the 4-hydroxy (enol) form.

Computational studies are instrumental in determining the relative stabilities of these tautomers. nih.govnih.govrsc.orgresearchgate.net By calculating the ground-state energies of each tautomer using DFT, researchers can predict which form is more prevalent at equilibrium. These calculations often show that the keto form is the more stable tautomer for similar quinolinone systems. The energy difference between the tautomers provides the equilibrium constant for the tautomerization reaction. Furthermore, computational methods can be used to locate the transition state connecting the two tautomers and calculate the activation energy barrier for the interconversion. This information is vital for understanding the kinetics of the tautomerization process.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides a powerful platform for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve modeling its synthesis or its subsequent reactions. Theoretical studies on the reaction mechanisms of related heterocyclic compounds often involve mapping the potential energy surface of the reaction.

This process includes identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for the reaction to proceed. DFT calculations are employed to optimize the geometries of these species and to calculate their energies. The energy difference between the reactants and the transition state gives the activation energy of the reaction, a key determinant of the reaction rate. While specific studies on the reaction mechanisms of this compound are not abundant, the methodologies applied to similar systems provide a clear framework for how such investigations would be conducted.

Quantum Chemical Descriptors for Chemical Reactivity

Beyond FMO analysis, a range of quantum chemical descriptors can be calculated to provide a more nuanced understanding of chemical reactivity. These descriptors are derived from the electronic structure of the molecule and include:

Chemical Hardness (η) and Softness (S): These concepts, rooted in Pearson's Hard and Soft Acids and Bases (HSAB) theory, quantify the resistance of a molecule to changes in its electron distribution. Hardness is calculated from the HOMO-LUMO energy gap, with a larger gap indicating a harder, less reactive molecule.

Electronegativity (χ): This is a measure of a molecule's ability to attract electrons.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.

These descriptors are valuable for comparing the reactivity of different molecules and for predicting the types of reactions they are likely to undergo. For this compound, these parameters would be influenced by the electronic effects of the chloro and acetyl substituents.

Table 1: Representative Quantum Chemical Descriptors for a Quinolinone Derivative (Illustrative Data)

DescriptorSymbolFormulaIllustrative Value
HOMO EnergyEHOMO--6.5 eV
LUMO EnergyELUMO--2.1 eV
Energy GapΔEELUMO - EHOMO4.4 eV
Chemical Hardnessη(ELUMO - EHOMO) / 22.2 eV
Chemical SoftnessS1 / η0.45 eV-1
Electronegativityχ-(EHOMO + ELUMO) / 24.3 eV
Electrophilicity Indexωχ2 / (2η)4.2 eV

Note: The values in this table are for illustrative purposes for a generic quinolinone derivative and are not specific to this compound.

Spectroscopic Property Simulations (NMR, IR, UV-Vis) and Comparison with Experimental Data

A significant application of computational chemistry is the simulation of various spectroscopic techniques. This allows for a direct comparison between theoretical and experimental data, which can aid in structure elucidation and the assignment of spectral features.

NMR Spectroscopy: Computational methods can predict the chemical shifts of 1H and 13C nuclei in a molecule. nih.govresearchgate.net These calculations are highly sensitive to the molecular geometry and electronic environment, making them an excellent tool for confirming the structure and identifying different tautomers or conformers.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. nih.gov The resulting theoretical IR spectrum can be compared with the experimental spectrum to assign the observed absorption bands to specific vibrational modes, such as C=O stretches, N-H bends, and C-Cl stretches.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate the electronic transitions that give rise to UV-Vis absorption spectra. These calculations can predict the wavelength of maximum absorption (λmax) and provide insights into the nature of the electronic transitions (e.g., n→π* or π→π*).

By comparing the simulated spectra with experimental data for this compound, researchers can validate their computational models and gain a deeper understanding of the molecule's properties.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Chloro-Substituted Heterocycle (Illustrative Data)

Vibrational ModeExperimental Frequency (cm-1)Calculated Frequency (cm-1)
C=O stretch (acetyl)16851705
C=O stretch (ring)16501668
C=C stretch16101625
C-N stretch13501360
C-Cl stretch780795

Note: This table presents illustrative data for a comparable molecule to demonstrate the typical correlation between experimental and calculated values. Specific data for this compound would require a dedicated study.

Noncovalent Interactions and Hirshfeld Surface Analysis

Computational and theoretical chemistry provide powerful tools for understanding the three-dimensional structure and intermolecular interactions of crystalline solids. Among these methods, the analysis of noncovalent interactions and Hirshfeld surface analysis are particularly insightful for elucidating how molecules pack in a crystal lattice and the nature of the forces that govern this packing.

Noncovalent interactions, while weaker than covalent bonds, are fundamental in determining the physical and chemical properties of molecular solids. These interactions include hydrogen bonds, halogen bonds, and van der Waals forces, and they play a crucial role in areas such as crystal engineering, materials science, and drug design. The specific arrangement of functional groups in this compound—namely the acetyl group, the chloro substituent, and the quinolone core—suggests the potential for a variety of noncovalent interactions that would dictate its supramolecular assembly.

Despite the utility of these computational methods, a review of the current scientific literature indicates that specific studies on the noncovalent interactions and Hirshfeld surface analysis of This compound have not been published. While research exists on the computational analysis of related quinoline (B57606) and quinolone derivatives, providing insights into the types of interactions that might be expected, no detailed research findings or data tables for the title compound are available. Such a study on this compound would be valuable for understanding its solid-state properties and for the rational design of new materials or pharmaceutical compounds based on its scaffold.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the initial characterization of novel compounds like 3-acetyl-7-chloroquinolin-4(1H)-one. It provides an extremely accurate mass measurement, which allows for the determination of the elemental composition and, consequently, the molecular formula. This is critical in distinguishing between compounds with the same nominal mass but different atomic constituents.

Further analysis of the mass spectrum involves the study of fragmentation patterns. By analyzing the fragments produced when the molecule is ionized and broken apart, chemists can deduce the connectivity of different parts of the molecule. This software-assisted analysis helps in validating the proposed structure by comparing the observed fragmentation with the virtual fragmentation of the candidate structure. mass-analytica.com

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. psu.edu For a molecule with the complexity of this compound, multi-dimensional NMR techniques are indispensable for a complete and unambiguous assignment of all proton and carbon signals. psu.edunih.gov These advanced methods overcome the limitations of one-dimensional NMR, where signal overlap can obscure crucial information. nih.gov

One-dimensional ¹H and ¹³C NMR spectra provide the initial overview of the proton and carbon environments within the molecule. sigmaaldrich.com However, for a detailed assignment, two-dimensional techniques are employed.

¹H NMR: This spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).

¹³C NMR: This provides information on the different carbon environments in the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. nih.gov It is invaluable for assigning which proton is attached to which carbon, significantly simplifying the spectral analysis. nih.govreading.ac.uk By creating correlation plots from HSQC spectra, it is possible to highlight the cross-peaks belonging to individual components of a molecule, aiding in unambiguous identification. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton by identifying connections across heteroatoms (like nitrogen and oxygen) and quaternary carbons.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the core quinolinone structure, which would be further elaborated by the acetyl group.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2~8.0-8.5~140-145
H-5~7.5-8.0~125-130
H-6~7.2-7.7~120-125
H-8~7.8-8.3~115-120
C-2-~140-145
C-3-~110-115
C-4-~175-180 (C=O)
C-4a-~140-145
C-5-~125-130
C-6-~120-125
C-7-~130-135
C-8-~115-120
C-8a-~120-125
Acetyl-CH₃~2.5-2.8~25-30
Acetyl-C=O-~195-205

Note: These are approximate chemical shift ranges and can be influenced by the solvent and other structural features.

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the compound in its crystalline form. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystal structures. ssNMR can detect subtle differences in the local environment of atoms in different crystalline forms. researchgate.net For halogenated compounds like this compound, ³⁵Cl ssNMR can be particularly informative, as the quadrupolar interaction parameters are highly sensitive to the local electronic environment and bonding. researchgate.net

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Furthermore, X-ray crystallography is unparalleled in its ability to reveal the nature of intermolecular interactions within the crystal lattice. nih.govresearchgate.net This includes hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate how the molecules pack together in the solid state. researchgate.netresearchgate.net Understanding these interactions is crucial for comprehending the physicochemical properties of the compound, such as its melting point, solubility, and stability. dntb.gov.ua

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov Both techniques are complementary and probe the vibrational modes of the molecule.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational frequencies of bonds within the molecule. For this compound, characteristic absorption bands would be expected for the C=O stretching of the quinolone and acetyl groups, C-Cl stretching, N-H stretching (if in the keto-enol tautomeric form), and various C-H and C=C stretching and bending modes of the aromatic and heterocyclic rings. researchgate.net

Raman Spectroscopy: This technique involves scattering of monochromatic light from a laser. The resulting spectrum shows shifts in frequency that correspond to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to FT-IR. nih.gov

The combination of FT-IR and Raman spectra provides a unique "molecular fingerprint" that can be used for identification and to confirm the presence of key functional groups. nih.gov

Functional Group Expected FT-IR Wavenumber (cm⁻¹) Expected Raman Shift (cm⁻¹)
N-H Stretch3300-35003300-3500
C-H Stretch (Aromatic)3000-31003000-3100
C-H Stretch (Acetyl)2850-30002850-3000
C=O Stretch (Amide)1650-16901650-1690
C=O Stretch (Ketone)1680-17201680-1720
C=C Stretch (Aromatic)1450-16001450-1600
C-N Stretch1200-13501200-1350
C-Cl Stretch600-800600-800

Note: These are general ranges and the exact positions of the peaks can vary.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. slideshare.net The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.

For this compound, the extensive conjugated system of the quinolone ring and the acetyl group is expected to give rise to strong absorptions in the UV region. The primary electronic transitions observed are typically π → π* and n → π* transitions. slideshare.netyoutube.comyoutube.com

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions with high molar absorptivity.

n → π transitions:* These involve the promotion of an electron from a non-bonding orbital (e.g., on the oxygen or nitrogen atoms) to a π* antibonding orbital. These are generally lower in energy and have lower molar absorptivity compared to π → π* transitions.

Studying the UV-Visible spectrum can provide valuable information about the extent of conjugation in the molecule and can be used to monitor reactions or purity.

Chemical Applications of 3 Acetyl 7 Chloroquinolin 4 1h One in Synthetic Organic Chemistry

Utilization as a Key Building Block for Complex Heterocyclic Architectures

The 3-acetyl-7-chloroquinolin-4(1H)-one moiety is an exemplary starting material for the construction of more intricate heterocyclic systems. The acetyl group's α-protons are acidic, and its carbonyl carbon is electrophilic, while the 4-hydroxy group can also act as a nucleophile. This dual reactivity allows for a variety of condensation and cyclization reactions with bifunctional reagents, leading to the annulation of new heterocyclic rings onto the quinolinone framework. arabjchem.orgrsc.org

Researchers have extensively used derivatives of 3-acetyl-4-hydroxyquinolinone to access a wide array of fused and appended heterocycles. For instance, reactions with hydrazine (B178648) derivatives lead to the formation of pyrazoles, while condensation with reagents like malononitrile (B47326) can yield pyran derivatives. researchgate.net These transformations often proceed with high regioselectivity, demonstrating the reliability of this scaffold in complex molecule synthesis. rsc.org

Key transformations include:

Synthesis of Furo[2,3-b]quinolines: Reaction of 3-acetyl-6-chloro-4-phenylquinolinone with α-halocarbonyl compounds results in the formation of linear tetrasubstituted furo[2,3-b]quinolines. rsc.org

Formation of Pyrazolo- and Pyridazino-quinolinones: The reactivity of the acetyl group can be extended by first converting it into a more reactive enaminone. This intermediate, when treated with hydrazine hydrate (B1144303) or other binucleophiles, readily cyclizes to form 3-pyrazolyl- and 3-pyridazinyl-quinolinones.

Construction of Fused Systems: Intramolecular cyclization strategies or reactions with bifunctional reagents can lead to fused systems like pyrimido[4,5-c]quinolinones and pyrano[4,3-c]quinolinones.

The following table summarizes representative heterocyclization reactions starting from 3-acetyl-quinolinone derivatives.

Starting Material DerivativeReagentResulting Heterocyclic SystemRef.
3-Acetyl-6-chloro-4-phenylquinolinoneα-Halocarbonyl compoundsFuro[2,3-b]quinoline rsc.org
3-Acryloyl-quinolinone (from 3-acetyl)Hydrazine HydratePyrazolino[4,3-c]quinoline
3-Enaminone (from 3-acetyl)Hydrazine Hydrate3-Pyrazolyl-quinolinone
3-Enaminone (from 3-acetyl)GuanidinePyrimido[4,5-c]quinolinone
3-Acetyl-4-methylthioquinolin-2(1H)-oneHydrazine / Hydroxylamine (B1172632)Annulated Pyrazoles / Isoxazoles researchgate.net

This table is generated based on representative reactions for the 3-acetyl-quinolinone scaffold.

Role in the Development of Novel Reaction Methodologies

The unique structural and electronic properties of this compound make it an ideal substrate for developing and optimizing new synthetic methodologies. Its well-defined reactivity allows chemists to test the scope and limitations of novel reagents, catalysts, and reaction conditions. researchgate.netxjtlu.edu.cn

Methodologies where this scaffold has proven useful include:

Condensation Reactions: The acetyl group readily undergoes condensation with various aldehydes and active methylene (B1212753) compounds. For example, Claisen-Schmidt condensation with benzaldehyde (B42025) derivatives can yield the corresponding chalcone, which is itself a versatile intermediate for further cyclizations. researchgate.net

Microwave-Assisted Synthesis: The synthesis of the quinolinone core itself can be achieved through microwave-assisted reactions. For instance, the reaction between 2-amino-5-chlorobenzophenone (B30270) and acetylacetone (B45752) under microwave irradiation provides a rapid and efficient route to a related 3-acetyl-quinolinone derivative. researchgate.net

Multi-component Reactions: The scaffold is suitable for use in multi-component reactions, where several starting materials are combined in a single step to form a complex product, thereby increasing synthetic efficiency.

Functional Group Transformations: A range of reactions have been developed to specifically modify the 3-acetyl-quinolinone core, including oxidation of the acetyl group to an α-keto acid, deacetylation to the parent 4-hydroxyquinolinone, and halogenation (e.g., bromination) of the acetyl methyl group to create a reactive α-halo-ketone intermediate. rsc.orgresearchgate.net

The following table details some of the reaction methodologies developed or optimized using 3-acetyl-quinolinone derivatives.

Reaction TypeReagents/ConditionsProduct TypeSignificanceRef.
BrominationN-Bromosuccinimide (NBS), Benzoyl Peroxide3-(Bromoacetyl)-4-hydroxyquinolinoneCreates a versatile intermediate for nucleophilic substitution rsc.org
Oxidation (Riley)Selenium Dioxideα-Keto acid derivativeAccess to different functional groups researchgate.net
DeacetylationConcentrated Sulfuric Acid4-Hydroxy-N-substituted-quinolin-2(1H)-oneRemoval of the acetyl group to yield the core structure researchgate.net
Microwave-Assisted Cyclization2-Amino-5-chlorobenzophenone, Acetylacetone, HCl3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-oneRate enhancement and improved efficiency over classical heating researchgate.net

This table is generated based on established methodologies for the 3-acetyl-quinolinone scaffold.

Precursor for Advanced Organic Materials (Excluding Biological/Pharmacological Applications)

While the quinolinone scaffold is extensively researched for its pharmacological properties, specific applications of this compound as a precursor for non-biological advanced organic materials such as dyes, polymers, or organoelectronics are not widely documented in the surveyed literature. Although some reviews mention "dye-stuffs" as a general application of quinolinones, concrete examples and synthetic pathways originating specifically from this compound for these purposes are not detailed. researchgate.net

Use as a Chemical Probe in Mechanistic Studies

The defined structure and multiple reactive sites of this compound and its analogs make them excellent chemical probes for investigating reaction mechanisms, particularly for studying principles of regioselectivity and kinetic versus thermodynamic control. rsc.orgrsc.org

Probing Regioselectivity: The scaffold possesses several potential sites for electrophilic and nucleophilic attack. For example, in aminomethylation reactions on related hydroxy-coumarin/quinolinone systems, the reaction can occur at different positions on the aromatic ring. By analyzing the product distribution under various conditions and correlating it with theoretical calculations of atomic electron density, researchers can elucidate the factors that govern regioselectivity. rsc.org The competition between reaction at the C-8 versus other positions on the quinolinone ring can provide fundamental insights into the electronic effects of the substituents.

Investigating Kinetic vs. Thermodynamic Control: Cyclization reactions involving this scaffold can often lead to multiple isomers. For example, the formation of fused heterocyclic systems can result in either linear or angular products. rsc.org The product ratio can be highly dependent on reaction conditions such as temperature and reaction time. wikipedia.orglibretexts.org At lower temperatures or with shorter reaction times, the faster-forming (kinetic) product may dominate. ucla.edu Conversely, at higher temperatures where the reaction becomes reversible, the more stable (thermodynamic) product will be favored. wikipedia.org By using this compound as the substrate, chemists can systematically study these effects and map the energy profiles of competing reaction pathways. ucla.eduresearchgate.net

The following table outlines concepts in mechanistic studies that can be investigated using the 3-acetyl-quinolinone scaffold.

Mechanistic ConceptReaction StudiedObservation/InsightRef.
RegioselectivityAminomethylation (Mannich/Betti reactions)Product outcome (e.g., C-8 vs. other positions) is explained by atomic electron density distribution (VDD charges). rsc.org
RegioselectivityFuran annulationReaction with α-halocarbonyls can lead to linear or angular furoquinoline isomers depending on substitution patterns. rsc.org
Kinetic vs. Thermodynamic ControlIntramolecular CyclizationsProduct distribution (e.g., 5-exo vs. 6-endo cyclization) depends on reaction temperature and reversibility. wikipedia.orgucla.edu
Reaction Pathway ElucidationHeterocyclizationIsolation or trapping of intermediates in reactions with binucleophiles helps to confirm multi-step reaction pathways. arabjchem.org

This table is generated to illustrate the application of the scaffold in mechanistic studies based on established chemical principles.

Future Perspectives and Emerging Research Directions in 3 Acetyl 7 Chloroquinolin 4 1h One Chemistry

Development of Asymmetric Synthetic Routes for Chiral Derivatives

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as the biological activity of a compound can be highly dependent on its stereochemistry. The development of asymmetric synthetic routes to produce enantiomerically pure derivatives of 3-acetyl-7-chloroquinolin-4(1H)-one is a significant area of future research. While the parent compound itself is achiral, the synthesis of chiral derivatives is of great interest.

One promising approach involves the use of chiral catalysts in the key bond-forming reactions that construct the quinolone scaffold. For example, chiral phosphoric acids have been successfully used to catalyze enantioselective intramolecular nucleophilic aromatic substitution reactions, leading to the formation of chiral macrocycles. rsc.org This type of catalysis could potentially be adapted to the synthesis of chiral quinolone derivatives. Another strategy is the use of organocatalysts, such as chiral primary amines derived from cinchona alkaloids, which have been shown to be effective in the asymmetric Michael addition reactions used in the synthesis of other complex molecules. nih.gov

The table below outlines potential asymmetric strategies that could be explored for the synthesis of chiral derivatives of this compound.

Table 1: Potential Asymmetric Synthetic Strategies
Catalytic SystemKey Reaction TypePotential Chiral Moiety Introduction
Chiral Phosphoric AcidIntramolecular CyclizationAsymmetric ring closure
Organocatalyst (e.g., Cinchona alkaloid derivative)Michael AdditionEnantioselective addition of a side chain
Transition Metal Complex with Chiral LigandC-H Activation/FunctionalizationStereoselective introduction of a substituent

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov The application of flow chemistry to the synthesis of quinolones, including this compound, is a rapidly developing area.

Researchers have demonstrated the successful use of high-temperature and high-pressure continuous flow reactors for the rapid synthesis of fused pyrimidinone and quinolone derivatives, achieving high yields in a matter of minutes. acs.org This technology could be directly applied to optimize the synthesis of this compound. Furthermore, telescoped and continuous processes have been developed for the synthesis of complex antibiotics like ciprofloxacin, eliminating the need for intermediate isolation and purification steps. thieme-connect.com A similar approach could significantly streamline the production of this compound.

The potential benefits of adopting a flow chemistry approach are summarized in the table below.

Table 2: Advantages of Flow Chemistry in Quinolone Synthesis
ParameterBatch SynthesisFlow Synthesis
Reaction TimeHours to daysMinutes to hours acs.orgthieme-connect.com
ScalabilityDifficultReadily scalable researchgate.net
SafetyPotential for thermal runawayEnhanced safety due to small reaction volumes nih.gov
Process ControlLimitedPrecise control over reaction parameters nih.gov
Overall YieldVariableOften higher due to improved control thieme-connect.com

Integration with Machine Learning for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. hilarispublisher.comhilarispublisher.com For the synthesis of this compound, ML models can be trained on large datasets of known quinolone syntheses to predict the optimal reagents, catalysts, solvents, and temperatures. beilstein-journals.org

Several studies have already demonstrated the power of ML in predicting the properties and reactivity of quinoline (B57606) derivatives. For instance, ML models have been developed to predict the reactive sites for electrophilic aromatic substitution on quinoline derivatives with high accuracy. researchgate.net Probabilistic neural networks have been used to create multiple classifier systems for predicting the genotoxicity of quinolone and quinoline derivatives. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies using techniques like multilinear regression (MLR) have been employed to predict the activity of new quinolones. nih.gov

The table below highlights the potential applications of machine learning in the synthesis of this compound.

Table 3: Machine Learning Applications in Quinolone Synthesis
ML ApplicationDescriptionPotential Impact
Reaction Outcome PredictionPredicts the major product and yield of a reaction given the starting materials and conditions. beilstein-journals.orgReduces the need for trial-and-error experimentation.
Retrosynthesis PlanningSuggests potential synthetic routes for a target molecule.Accelerates the design of novel synthetic pathways.
Optimization of Reaction ConditionsIdentifies the optimal set of reaction parameters (e.g., temperature, concentration) to maximize yield and selectivity. hilarispublisher.comImproves the efficiency and cost-effectiveness of the synthesis.
Property PredictionPredicts the physicochemical and biological properties of novel derivatives. nih.govmdpi.comGuides the design of new compounds with desired characteristics.

Sustainable and Biocatalytic Approaches in Quinolone Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on reducing waste, using renewable resources, and employing milder reaction conditions. Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a particularly promising approach for the sustainable synthesis of quinolones. youtube.comyoutube.com

Enzymes offer several advantages over traditional chemical catalysts, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact. youtube.com Researchers have begun to explore the use of enzymes for the synthesis of quinoline and 2-quinolone heterocycles. For example, monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been used for the enzymatic synthesis of quinolines and 2-quinolones. acs.org

The table below compares key aspects of traditional chemical synthesis with biocatalytic approaches for quinolone production.

Table 4: Comparison of Chemical and Biocatalytic Synthesis
FeatureChemical SynthesisBiocatalysis
Reaction ConditionsOften harsh (high temperature, pressure, extreme pH)Mild (ambient temperature, neutral pH) youtube.com
SolventsOften organic solventsPrimarily aqueous media rsc.org
SelectivityCan be low, requiring protecting groupsHigh chemo-, regio-, and stereoselectivity youtube.com
Environmental ImpactCan generate significant wasteGenerally more environmentally friendly youtube.com
Catalyst SourceOften based on rare or toxic metalsRenewable and biodegradable enzymes youtube.com

Exploration of Novel Chemical Reactivity Pathways and Transformations

The discovery of novel chemical reactions and transformations is crucial for expanding the synthetic toolbox available for the preparation of complex molecules like this compound. rsc.org Research in this area focuses on developing new methods for forming the quinolone core and for functionalizing the existing scaffold in innovative ways.

The table below highlights some novel reactivity pathways that could be applied to the synthesis and modification of this compound.

Table 5: Novel Reactivity Pathways for Quinolone Synthesis
Reactivity PathwayDescriptionPotential Application
Domino ReactionsA sequence of intramolecular reactions that occur under the same reaction conditions without the need for isolating intermediates. rsc.orgRapid construction of the quinolone scaffold from simple precursors.
C-H ActivationThe direct functionalization of carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials. nih.govmdpi.comIntroduction of substituents at various positions on the quinolone ring.
Photoredox CatalysisThe use of light to drive chemical reactions, often under mild conditions. rsc.orgGreen and efficient synthesis of quinolone derivatives.
Multicomponent ReactionsReactions in which three or more starting materials combine in a single step to form a product that contains portions of all the reactants.Convergent and atom-economical synthesis of complex quinolones.

Advanced Strategies for Regioselective and Chemoselective Transformations

The ability to selectively functionalize a specific position on the this compound scaffold is critical for structure-activity relationship studies and the development of new analogues with improved properties. nih.gov Advanced strategies for achieving high regioselectivity and chemoselectivity are therefore a key focus of future research.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the regioselective formation of carbon-carbon and carbon-heteroatom bonds. rsc.org By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to direct the functionalization to a specific position on the quinolone ring. For example, palladium-catalyzed reactions have been widely used for the selective functionalization of quinolines. rsc.org Furthermore, base-controlled regioselective functionalization of chloro-substituted quinolines has also been reported. amanote.com

The table below summarizes different strategies for achieving regioselective and chemoselective transformations on the quinolone core.

Table 6: Strategies for Selective Transformations
StrategyDescriptionTarget Position(s)
Directed MetalationUse of a directing group to guide a metal to a specific C-H bond for functionalization.Positions adjacent to the directing group.
Transition Metal CatalysisEmployment of catalysts (e.g., Pd, Cu, Ni) to selectively activate and functionalize specific C-H or C-X bonds. mdpi.comrsc.orgVarious positions depending on the catalyst and directing group.
Blocking GroupsTemporary introduction of a group to block a reactive site, allowing functionalization at another position.Positions not protected by the blocking group.
Exploiting Inherent ReactivityTaking advantage of the intrinsic electronic properties of the quinolone ring to direct reactions to the most reactive sites.Electron-rich or electron-deficient positions.

Q & A

Q. What are the common synthetic routes for 3-acetyl-7-chloroquinolin-4(1H)-one, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The synthesis often begins with substituted quinoline precursors. For example, 7-chloro-4-hydroxyquinoline (a key intermediate) can be synthesized via hydrolysis of 4,7-dichloroquinoline using acetic acid under reflux, followed by selective acetylation at the 3-position . Optimization involves adjusting reaction parameters:
  • Temperature : Higher temperatures (e.g., 105°C) improve nucleophilic substitution efficiency in chlorinated intermediates .
  • Catalysts : Palladium-based catalysts (e.g., Pd(dba)₂) enhance coupling reactions in derivative synthesis, as seen in analogous quinoline aminations .
  • Solvent Choice : Polar aprotic solvents like acetonitrile improve solubility of halogenated intermediates .
    Yield monitoring via HPLC or TLC is critical for iterative optimization.

Q. How can spectroscopic techniques confirm the structure of this compound and its intermediates?

  • Methodological Answer :
  • NMR : ¹H NMR identifies acetyl protons (δ ~2.5 ppm) and aromatic protons (δ 7–9 ppm). ¹³C NMR confirms carbonyl (δ ~200 ppm) and quinoline carbons .
  • IR : Stretching vibrations for C=O (~1680 cm⁻¹) and N-H (~3200 cm⁻¹) validate acetyl and lactam groups .
  • HRMS : Exact mass analysis (e.g., MALDI-TOF) confirms molecular formula (C₁₁H₈ClNO₂) and isotopic patterns for chlorine .
    Cross-referencing with literature data (e.g., J. Chem. Soc. 1959) ensures structural fidelity .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., acetylcholinesterase). For example, derivatives with extended π-systems show stronger hydrophobic interactions in silico .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of substituents on reactivity .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP <5 for blood-brain barrier penetration) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for derivatives?

  • Methodological Answer :
  • Re-evaluate Binding Assays : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out false positives .
  • Solubility Adjustments : Poor aqueous solubility may mask activity. Use co-solvents (e.g., DMSO ≤1%) or nanoformulation to improve bioavailability .
  • Stereochemical Analysis : Chiral HPLC or X-ray crystallography (via SHELX refinement ) can identify inactive enantiomers overlooked in docking studies.

Q. How can the Kostanecki-Robinson reaction be adapted to synthesize novel pyrano-fused derivatives?

  • Methodological Answer :
  • Reagent Selection : Cyclize 3-acetylquinolinones with diketones (e.g., diethyl oxalate) in acetic anhydride/pyridine to form pyrano[2,3-b]quinolinones .
  • Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 150°C, 20 min) while maintaining regioselectivity .
  • Crystallography : Confirm fused-ring geometry using SHELXL-refined X-ray structures to validate regiochemical outcomes .

Q. What analytical approaches address discrepancies in reported synthetic yields for halogenated quinolinones?

  • Methodological Answer :
  • Byproduct Profiling : GC-MS or LC-MS identifies side products (e.g., dehalogenated species) that reduce yield .
  • Kinetic Studies : Monitor reaction progress via in situ FTIR to pinpoint degradation phases (e.g., acetyl group hydrolysis at prolonged reflux) .
  • DoE (Design of Experiments) : Use factorial designs to isolate critical variables (e.g., molar ratios of NaI in nucleophilic substitutions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.